Fosdagrocorat

描述

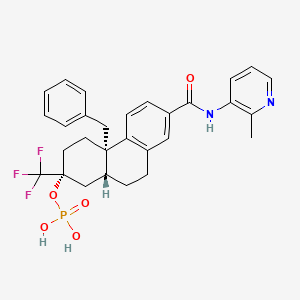

Fosdagrocorat, also known as dagrocorat 2-(dihydrogen phosphate), is a nonsteroidal but steroid-like selective glucocorticoid receptor modulator. It was developed for the treatment of rheumatoid arthritis but was never marketed. This compound acts as a prodrug of dagrocorat, offering improved pharmacokinetics .

准备方法

Synthetic Routes and Reaction Conditions: Fosdagrocorat is synthesized through a series of chemical reactions involving the esterification of dagrocorat with dihydrogen phosphate. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the esterification process .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes purification steps such as crystallization and chromatography to isolate the final product .

化学反应分析

Types of Reactions: Fosdagrocorat undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced under specific conditions to yield reduced forms.

Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives .

科学研究应用

Efficacy in Rheumatoid Arthritis

Clinical Trials:

- Phase 2 Studies : Multiple Phase 2 clinical trials have assessed the efficacy of fosdagrocorat in RA patients. A notable study randomized 323 patients to receive varying doses of this compound (1 mg, 5 mg, 10 mg, or 15 mg), prednisone (5 mg or 10 mg), or placebo for 12 weeks. The primary endpoint was the American College of Rheumatology 20% improvement criteria (ACR20) at week 8. Results indicated that this compound doses of 10 mg and 15 mg achieved ACR20 responses comparable to those seen with prednisone .

- DAS28 Scores : In another trial involving 86 patients, this compound dosages of 10 mg and 25 mg resulted in significant improvements in Disease Activity Score of 28 joints (DAS28-4(CRP)) compared to placebo and low-dose prednisone after just two weeks . The improvements were statistically significant, indicating rapid onset of action.

Safety Profile

This compound has demonstrated a manageable safety profile across studies. Adverse events reported were generally mild and comparable to those observed with prednisone. Notably, no cases of adrenal insufficiency were reported during clinical trials . The absence of serious adverse events further supports its potential as a safer alternative to traditional glucocorticoids.

Comparative Efficacy

The comparative efficacy of this compound against traditional glucocorticoids is noteworthy:

- Efficacy : In head-to-head comparisons, this compound has shown superior efficacy in reducing RA symptoms compared to low-dose prednisone while maintaining a lower risk profile for adverse effects .

- Biomarker Analysis : Studies have indicated that this compound maintains bone formation markers at levels comparable to low-dose prednisone while effectively reducing inflammatory biomarkers .

Summary Table: Clinical Trial Outcomes

| Study | Dosage | ACR20 Response (%) | DAS28 Improvement | Adverse Events (%) |

|---|---|---|---|---|

| Trial 1 | Fosdagrocat 10 mg | 47% | -1.69 | 38% |

| Trial 1 | Fosdagrocat 15 mg | 61% | -2.22 | 14% |

| Trial 2 | Prednisone 5 mg | 51% | -1.17 | 55% |

| Trial 2 | Prednisone 10 mg | 71% | N/A | N/A |

作用机制

Fosdagrocorat exerts its effects by selectively modulating the glucocorticoid receptor. It acts as a partial agonist, binding to the receptor and inducing conformational changes that result in the activation or repression of specific genes. This selective modulation helps reduce inflammation while minimizing adverse effects associated with traditional glucocorticoids .

相似化合物的比较

Prednisone: A commonly used glucocorticoid with broader effects and more side effects.

Mapracorat: Another selective glucocorticoid receptor modulator with similar therapeutic potential.

AZD-5423: A selective glucocorticoid receptor modulator under investigation for similar applications

Uniqueness of Fosdagrocorat: this compound stands out due to its improved pharmacokinetics and selective modulation of the glucocorticoid receptor, offering a better efficacy and safety profile compared to traditional glucocorticoids .

生物活性

Fosdagrocorat (PF-04171327) is a selective glucocorticoid receptor modulator (SGRM) that has emerged as a promising therapeutic agent, particularly for inflammatory diseases such as rheumatoid arthritis (RA). This article reviews the biological activity of this compound, focusing on its efficacy, safety profile, and mechanisms of action based on diverse research findings.

Overview of this compound

This compound is designed to selectively modulate the glucocorticoid receptor (GR), aiming to enhance anti-inflammatory effects while minimizing side effects commonly associated with traditional glucocorticoids. Its molecular formula is , and it has been evaluated primarily in clinical settings for its potential benefits in RA management.

This compound acts as a dissociated agonist of the GR, which means it can selectively activate certain pathways while inhibiting others. This dual action is critical for achieving therapeutic effects without the full spectrum of side effects seen with conventional glucocorticoids. The mechanism involves:

- Transactivation : Binding to GR and activating gene transcription related to metabolic processes.

- Transrepression : Interfering with pro-inflammatory transcription factors such as NF-κB and AP-1, leading to reduced inflammation.

This selective engagement is believed to provide a better efficacy/safety balance compared to traditional glucocorticoids like prednisone.

Phase 2 Study Findings

A pivotal Phase 2 randomized controlled trial assessed the efficacy and safety of this compound in patients with RA. The study included 86 participants who received either this compound at doses of 10 mg or 25 mg, prednisone at 5 mg, or placebo over a two-week period.

Primary Outcomes:

- Disease Activity Score (DAS28-4(CRP)) : Significant improvements were observed:

- This compound 10 mg:

- This compound 25 mg:

- Prednisone 5 mg:

- Placebo:

Both doses of this compound showed statistically significant improvements compared to placebo (), with the 25 mg dose outperforming prednisone () .

Secondary Outcomes:

The American College of Rheumatology (ACR) response rates and Health Assessment Questionnaire Disability Index also reflected favorable outcomes for this compound, aligning with the primary efficacy results .

Safety Profile

The safety analysis indicated that adverse events (AEs) were generally mild:

- AEs were reported in:

- This compound 10 mg: 38%

- This compound 25 mg: 14%

- Prednisone: 19%

- Placebo: 55%

Notably, there were no serious AEs reported during the trial, suggesting that this compound has a manageable safety profile compared to traditional therapies .

Comparative Analysis with Other Glucocorticoids

A systematic review highlighted that this compound exhibits a better efficacy/safety balance than conventional glucocorticoids like dexamethasone and prednisone. In several studies, this compound demonstrated superior anti-inflammatory effects while maintaining safety regarding metabolic parameters such as glucose and bone health .

| Study | Compound | Efficacy | Safety | Notes |

|---|---|---|---|---|

| Study A | This compound | Better than Prednisone | Similar AE rates | Phase 2 trial |

| Study B | Dexamethasone | Comparable efficacy | Higher AE rates | Preclinical |

| Study C | Other SGRMs | Variable efficacy | Better safety profiles | Preclinical |

属性

IUPAC Name |

[(2R,4aS,10aR)-4a-benzyl-7-[(2-methylpyridin-3-yl)carbamoyl]-2-(trifluoromethyl)-1,3,4,9,10,10a-hexahydrophenanthren-2-yl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30F3N2O5P/c1-19-25(8-5-15-33-19)34-26(35)22-10-12-24-21(16-22)9-11-23-18-28(29(30,31)32,39-40(36,37)38)14-13-27(23,24)17-20-6-3-2-4-7-20/h2-8,10,12,15-16,23H,9,11,13-14,17-18H2,1H3,(H,34,35)(H2,36,37,38)/t23-,27+,28-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVXLAHSJXXSWFF-KEKPKEOLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)C4(CCC(CC4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC=N1)NC(=O)C2=CC3=C(C=C2)[C@@]4(CC[C@@](C[C@H]4CC3)(C(F)(F)F)OP(=O)(O)O)CC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30F3N2O5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301100531 | |

| Record name | Fosdagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

574.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1044535-58-1 | |

| Record name | (4bS,7R,8aR)-4b,5,6,7,8,8a,9,10-Octahydro-N-(2-methyl-3-pyridinyl)-4b-(phenylmethyl)-7-(phosphonooxy)-7-(trifluoromethyl)-2-phenanthrenecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1044535-58-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fosdagrocorat [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1044535581 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fosdagrocorat | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12198 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Fosdagrocorat | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301100531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FOSDAGROCORAT | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HPI19004QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。